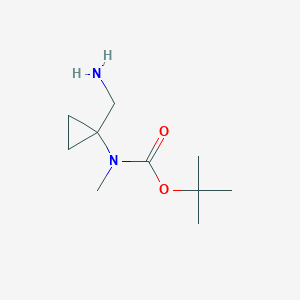
Tert-butyl (1-(aminomethyl)cyclopropyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl (1-(aminomethyl)cyclopropyl)(methyl)carbamate and related compounds involves multiple steps, including acylation, nucleophilic substitution, and reduction. One method demonstrated an 81% total yield across three steps starting from 4-fluoro-2methoxy-5nitroaniline, optimized for the rapid production of biologically active compounds such as omisertinib (AZD9291) (Bingbing Zhao et al., 2017). Another example includes the scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor, prepared via an efficient one-pot, two-step telescoped sequence starting from readily available materials, utilizing the Kulinkovich–Szymoniak cyclopropanation process (Wenjie Li et al., 2012).
Molecular Structure Analysis
The molecular structure of tert-butyl (1-(aminomethyl)cyclopropyl)(methyl)carbamate and similar compounds has been determined through various analytical techniques. The structure of these compounds often involves cyclopropyl and carbamate groups, which are crucial for their biological activity and chemical reactivity. For example, the crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been analyzed to confirm the relative substitution of the cyclopentane ring, aiding in understanding the conformational preferences of these molecules in different environments (M. Cetina et al., 2003).
Chemical Reactions and Properties
Tert-butyl (1-(aminomethyl)cyclopropyl)(methyl)carbamate participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. These reactions include lithiation and subsequent reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles to give α-substituted products. Such reactivity is exemplified in the synthesis of tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates, which upon lithiation, react with various electrophiles to yield carboxylic acids or cyclopropanemethanols after cleavage or reduction, respectively (R. Häner et al., 1986).
Physical Properties Analysis
The physical properties of tert-butyl (1-(aminomethyl)cyclopropyl)(methyl)carbamate, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for various applications, including its use in chemical syntheses and pharmaceutical formulations. The specific physical properties can vary based on the substituents and the overall molecular configuration.
Chemical Properties Analysis
The chemical properties of tert-butyl (1-(aminomethyl)cyclopropyl)(methyl)carbamate, including its reactivity with different chemical agents and stability under various conditions, are pivotal for its application in organic synthesis. Its ability to undergo transformations, such as cyclization reactions with CO2 fixation, highlights its utility in creating cyclic carbamates and further underscores the compound's significance in synthetic organic chemistry (Y. Takeda et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis of Insecticide Analogues
Tert-butyl (1-(aminomethyl)cyclopropyl)(methyl)carbamate has been utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were prepared through a series of steps, with a key cocyclization step involving an appropriately protected (1-aminocyclopropyl)methyl derivative. The final products and by-products were structurally verified through X-ray crystal structure analyses, demonstrating the compound's utility in the development of novel insecticidal agents (Brackmann et al., 2005).
Intermediate for Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), an effective medication for certain types of cancer. A rapid synthetic method for this compound was established, highlighting its significance in pharmaceutical research and development (Zhao et al., 2017).
Enantioselective Synthesis
The compound has been identified as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirmed the relative substitution of the cyclopentane ring, which is crucial for understanding the stereochemical aspects of nucleotide analogues (Ober et al., 2004).
Metalation and Alkylation Studies
Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, including this compound, explored their capacity for metalation followed by reaction with electrophiles. This study contributes to the field of organic synthesis, particularly in the preparation of α-functionalized α-amino silanes, showcasing the versatility of tert-butyl carbamates in synthetic chemistry (Sieburth et al., 1996).
Antibacterial Agent Development
The compound has been involved in the synthesis of fluoronaphthyridines, specifically as an antibacterial agent. The study revealed how variations in the cycloalkylamino group, such as the introduction of a (3S)-3-amino-pyrrolidine, can significantly enhance the in vitro and in vivo activity of the resulting compounds, contributing to the development of new therapeutic agents (Bouzard et al., 1992).
Safety and Hazards
This compound is associated with several hazard statements including H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12(4)10(7-11)5-6-10/h5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXVBNMPTQIJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)

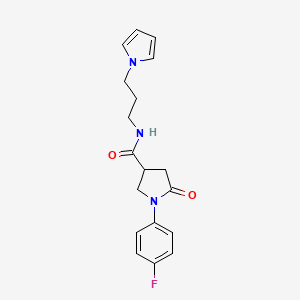
![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)
![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)
![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)
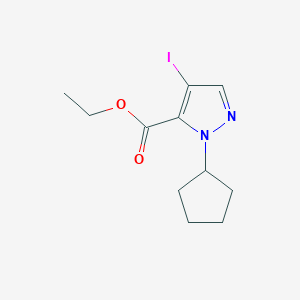

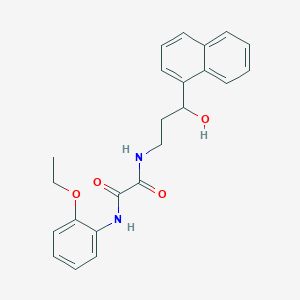
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)
![4-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2494395.png)
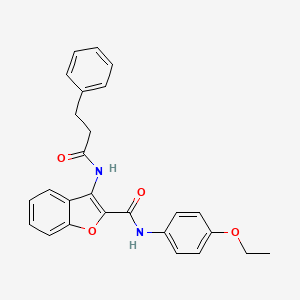
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2494401.png)
